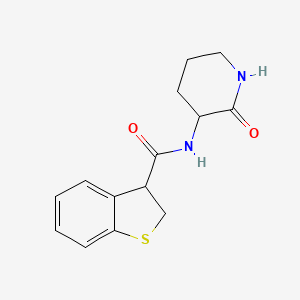
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as MPDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in cell growth, apoptosis, and protein aggregation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of heat shock proteins, which are involved in protein folding and aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, the inhibition of protein aggregation, and the protection of dopaminergic neurons. In addition, this compound has been shown to have low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide for lab experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound has been shown to have low toxicity, making it a safe and reliable compound for use in cell culture and animal studies. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for the study of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific disease targets. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound and its derivatives may lead to more cost-effective and efficient production methods.
Synthesis Methods
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazole with N-methylthiourea in the presence of a base. The resulting intermediate is then subjected to a series of reactions that ultimately yield this compound in high purity.
Scientific Research Applications
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry. Specifically, this compound has shown promise as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Finally, this compound has been shown to protect dopaminergic neurons, which are affected in Parkinson's disease.
properties
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(10-12-6-4-5-9-17-12)16(19)14-11-20-15-8-3-2-7-13(14)15/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEYMAXRIZTYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2CSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)

![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)
![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

